molecular formula C19H24N6OS B11043576 8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11043576
M. Wt: 384.5 g/mol
InChI Key: MSJFZBLMCIZXTP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class, characterized by a fused heterocyclic core structure. The molecule features:

  • 8-Methyl group: Enhances lipophilicity and influences steric interactions.
  • 4-Methylpiperazinyl group: A common pharmacophore in medicinal chemistry, known to modulate solubility and receptor binding affinity.

Properties

Molecular Formula

C19H24N6OS

Molecular Weight

384.5 g/mol

IUPAC Name

8-methyl-2-(4-methylpiperazin-1-yl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H24N6OS/c1-13-12-16(26)25-17(14-4-6-15(27-3)7-5-14)21-18(22-19(25)20-13)24-10-8-23(2)9-11-24/h4-7,12,17H,8-11H2,1-3H3,(H,20,21,22)

InChI Key

MSJFZBLMCIZXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C)C4=CC=C(C=C4)SC

Origin of Product

United States

Biological Activity

The compound 8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 925143-89-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, presenting data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6OSC_{19}H_{24}N_{6}OS, with a molecular weight of approximately 384.50 g/mol. The structure includes a pyrimidine core substituted with a methylpiperazine group and a methylthio phenyl moiety.

PropertyValue
Molecular FormulaC19H24N6OSC_{19}H_{24}N_{6}OS
Molecular Weight384.50 g/mol
CAS Number925143-89-1
SMILESCSc1ccc(cc1)C1N=C(Nc2n1c(=O)cc(n2)C)N1CCN(CC1)C

Anticancer Activity

Recent studies have indicated that compounds similar to the pyrimidine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have been shown to inhibit growth in gastric cancer cells with IC50 values ranging from 40 µg/mL to 80 µg/mL .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AGastric Cancer40
Compound BLung Cancer60
8-methyl-pyrimidineBreast Cancer75

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against certain enzymes. For example, related compounds have demonstrated inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Butyrylcholinesterase8-methyl-pyrimidine46.42
Acetylcholinesterase8-methyl-pyrimidine157.31

The biological activity of the compound is likely mediated through its interaction with various biological targets. The presence of the piperazine moiety enhances its ability to penetrate biological membranes and interact with cellular receptors or enzymes. Additionally, the methylthio group may contribute to increased lipophilicity, enhancing bioavailability and efficacy.

Case Studies

In a recent study focused on similar pyrimidine derivatives, compounds were tested for their ability to inhibit receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. The results indicated that certain derivatives exhibited selective inhibition against specific RTK pathways, suggesting a targeted therapeutic potential .

Case Study Summary:

  • Study Focus: Inhibition of RTKs
  • Key Findings:
    • Significant inhibition observed in CDK1/CyclinA2 pathway.
    • Compounds showed varying degrees of selectivity based on structural modifications.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of this compound is significant due to its structural features:

  • Anticancer Activity : The structural similarity to other nitrogen-containing heterocycles has led to investigations into its anticancer properties. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The incorporation of piperazine and sulfur groups may enhance the compound’s activity against microbial pathogens. Research into related compounds has demonstrated effectiveness against various strains of bacteria and fungi .

Synthesis and Derivatives

The synthesis of 8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions that can yield various derivatives. These derivatives can be screened for enhanced biological activity or altered pharmacokinetic properties.

Derivative Name Structural Features Biological Activity
4-MethylpiperazineContains piperazine ringAntidepressant effects
2-Amino-4-methylpyrimidineSimilar pyrimidine structureAntimicrobial properties
6-Methylthio-purineContains sulfur and nitrogen heterocyclesAnticancer activity

Case Studies

Several studies have explored the applications of similar compounds:

  • Anticancer Evaluation : Research conducted on triazine derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazine core can enhance therapeutic efficacy .
  • Antimicrobial Testing : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising results that support the exploration of piperazine-containing compounds for treating resistant strains .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds have provided insights into their potential as drug candidates. These studies emphasize the importance of chemical modifications in improving bioavailability and reducing toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the pyrimido[1,2-a][1,3,5]triazin-6-one core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Key Substituents Molecular Weight logP Key Features
8-Methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-(Methylsulfanyl)phenyl, 4-methylpiperazinyl ~470 (calculated) ~3.8 Enhanced metabolic stability due to sulfur; moderate solubility
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 3-Methoxyphenyl, p-toluidino 417.45 3.2 Lower lipophilicity; methoxy group may reduce oxidative metabolism
4-(2-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 2-Methoxyphenyl, 4-(4-methoxyphenyl)piperazinyl 460.54 3.5 High polar surface area (69.3 Ų); improved water solubility
4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Methoxyphenyl, p-toluidino 417.45 2.9 Balanced logP/logD profile; potential CNS penetration

Key Observations:

Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound increases logP compared to methoxy analogs (e.g., 3.8 vs. Piperazinyl groups (e.g., in ) improve solubility via hydrogen bonding, offsetting high logP values.

Metabolic Stability :

  • Sulfur-containing substituents (e.g., methylsulfanyl) resist cytochrome P450-mediated oxidation better than methoxy groups .
  • Piperazine rings may undergo N-demethylation, a common metabolic pathway .

Biological Activity: Analogs with 4-methoxyphenyl groups () show affinity for ATP-binding pockets in kinases, while piperazinyl derivatives () target serotonin receptors due to structural similarity to known ligands .

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